
6,7-二甲基-2-吗啉-4-基-3-苯基萘-1,4-二酮
货号 B2358962
CAS 编号:
868146-86-5
分子量: 347.414
InChI 键: GSDLHULIDNVPSS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione, also known as DMPN, is a fluorescent dye molecule that has gained popularity in scientific research due to its unique properties. This molecule is widely used in biochemical and physiological research as a fluorescent probe to detect and measure various biological processes.
科学研究应用
- Anticancer Properties: Research suggests that this compound exhibits anticancer activity by inhibiting specific enzymes or pathways involved in tumor growth.
- Anti-inflammatory Effects: It may modulate inflammatory responses, making it relevant for drug development.
- Neuroprotection : Some studies explore its potential in protecting neurons from damage, which could have implications for neurodegenerative diseases .
- Materials Science Fluorescent Probes: Due to its fluorescent properties, this compound is used as a probe in biological imaging and diagnostics. Organic Light-Emitting Diodes (OLEDs): Its unique structure contributes to OLEDs, enhancing their efficiency and color purity.
- Organic Chemistry Synthetic Intermediates: Chemists use it as a building block for more complex molecules due to its reactivity and versatility. Catalysis: Researchers investigate its potential as a catalyst in various organic transformations.
- Photophysics and Spectroscopy Photophysical Studies: Scientists explore its absorption and emission properties, shedding light on its behavior in different environments. Solvent Effects: Its fluorescence behavior can vary based on the solvent, making it useful for studying solvent-solute interactions.
- Biological Applications DNA Binding: Researchers study its interaction with DNA, which could have implications for drug design and delivery. Enzyme Inhibition: Investigations into its enzyme inhibitory effects may lead to novel therapeutic strategies.
- Environmental Chemistry Pollutant Detection: Its fluorescence properties make it suitable for detecting environmental pollutants or contaminants. Sensing Applications: Researchers explore its use in chemical sensors for detecting specific analytes.
Medicine and Pharmacology
属性
IUPAC Name |
6,7-dimethyl-2-morpholin-4-yl-3-phenylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-14-12-17-18(13-15(14)2)22(25)20(23-8-10-26-11-9-23)19(21(17)24)16-6-4-3-5-7-16/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDLHULIDNVPSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C(=C(C2=O)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看

![N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2358879.png)

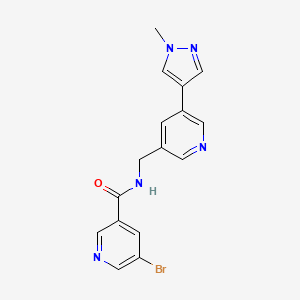
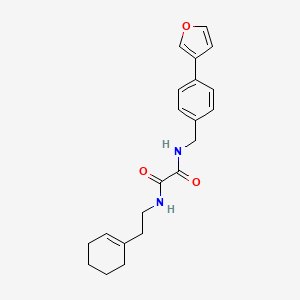
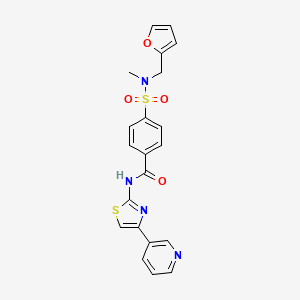
![N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2358888.png)
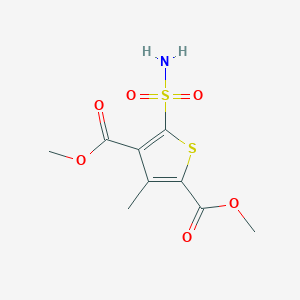
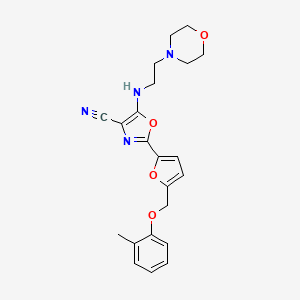
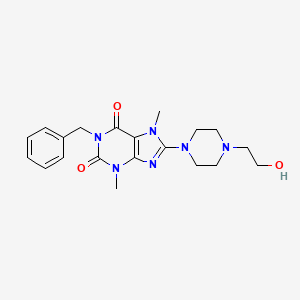
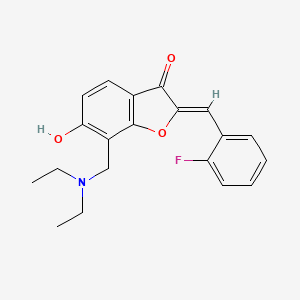
![6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;bromide](/img/structure/B2358897.png)
![N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2358898.png)
![3,4-dichloro-N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2358899.png)
![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2358900.png)